molecular formula C22H23FN2O4S B2723532 ethyl 10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1023529-39-6

ethyl 10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2723532
CAS No.: 1023529-39-6
M. Wt: 430.49
InChI Key: UKBLHBSJXGUZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C22H23FN2O4S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Characterization

Research in synthetic chemistry often focuses on the development of novel compounds with potential applications in drug development, material science, and as probes for biological studies. A study by Ibrahim et al. (2017) discusses the synthesis and structure characterization of a novel Biginelli adduct, which demonstrates the interest in synthesizing complex molecules for potential applications in medicinal chemistry and materials science. This compound was synthesized using a one-pot cyclization method, highlighting the synthetic interest in creating complex and potentially bioactive molecules through efficient methodologies (Ibrahim et al., 2017).

Anticancer Activity

The same study by Ibrahim et al. (2017) also explored the anticancer activity of synthesized compounds, indicating a broader research interest in evaluating the biological activities of novel synthetic molecules. The compound showed moderate activity against the MCF-7 human breast cell line, suggesting that similar novel compounds could also be evaluated for their potential anticancer properties (Ibrahim et al., 2017).

Pharmacological Activities

Pharmacologically active compounds are of significant interest, as demonstrated by the study on benzothiophen derivatives (Chapman et al., 1971). This research direction involves the synthesis of derivatives and evaluation of their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The broad spectrum of biological activities explored suggests a potential interest in investigating the pharmacological properties of similarly complex compounds (Chapman et al., 1971).

Antimicrobial and Antioxidant Studies

Research on novel synthetic compounds also extends to their antimicrobial and antioxidant properties. For instance, Raghavendra et al. (2016) synthesized new compounds and screened them for antimicrobial and antioxidant activities. Such studies are crucial for the development of new therapeutic agents and for understanding the structure-activity relationship (SAR) of novel compounds. This suggests that related molecules could also be synthesized and evaluated for similar properties (Raghavendra et al., 2016).

Properties

IUPAC Name

ethyl 6-ethoxy-10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-4-27-16-8-6-7-15-18-17(20(26)28-5-2)22(3,29-19(15)16)25(21(30)24-18)14-11-9-13(23)10-12-14/h6-12,17-18H,4-5H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBLHBSJXGUZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=C(C=C4)F)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.